8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core combining piperidine and imidazolidinone moieties. The sulfonyl group at position 8 ((5-chloro-2-methylphenyl)sulfonyl) and the m-tolyl (3-methylphenyl) substituent at position 3 contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
8-(5-chloro-2-methylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-14-4-3-5-16(12-14)19-20(26)24-21(23-19)8-10-25(11-9-21)29(27,28)18-13-17(22)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPNSLLDVVFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 5-chloro-2-methylphenylamine and m-toluenesulfonyl chloride.
- Formation of Intermediate : The amine reacts with the sulfonyl chloride to form an intermediate sulfonamide.
- Cyclization : This intermediate undergoes cyclization to form the triazole ring structure, leading to the final compound.
This synthetic route is crucial for ensuring the purity and yield of the compound, which can be optimized for large-scale production through various industrial methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar sulfonamide structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial potency .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 5j | S. aureus | DNA Gyrase Inhibition |
| 5h | Various Fungi | Cell Wall Disruption |
Antiviral Activity
The antiviral potential of this class of compounds has also been investigated. For example, compounds exhibiting similar structural features have demonstrated activity against viruses such as Herpes simplex and Influenza A .
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with triazole and sulfonamide functionalities possess anti-inflammatory properties. These activities are often mediated through inhibition of COX enzymes and modulation of inflammatory pathways .
Case Studies
- Case Study 1 : A study evaluated a series of sulfonamide derivatives for their antimicrobial and antiviral properties. Results indicated that specific substitutions at the phenyl rings significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .
- Case Study 2 : Another investigation focused on thiazolidinedione derivatives, which share structural similarities with our compound, revealing their potential in enhancing insulin sensitivity while also demonstrating anti-inflammatory effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication or viral replication processes.
- Cellular Interaction : Binding to specific receptors or enzymes can disrupt normal cellular functions, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
- Sulfonyl Group Variations: The target compound’s 5-chloro-2-methylphenylsulfonyl group differs from ’s 3-chloro-4-methyl analog, which may alter electronic properties and receptor binding. Sulfonyl groups enhance metabolic stability and solubility compared to non-sulfonylated analogs like GF33508 .
- Aryl Substituents : The m-tolyl group in the target compound contrasts with biphenyl (Compound A) or 2,5-dimethylphenyl (spirotetramat) moieties. Biphenyl groups in Compound A improve tumor-targeting efficacy, while dimethylphenyl in spirotetramat enhances pesticidal activity .
Physicochemical Properties
Table 3: Molecular Weight and Solubility
- The target compound’s sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs like GF33508, critical for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
